
1-Bromo-4-chloro-3-(difluoromethoxy)-2-fluorobenzene
Übersicht
Beschreibung
1-Bromo-4-chloro-3-(difluoromethoxy)-2-fluorobenzene is an aromatic compound with the molecular formula C7H2BrClF3O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms, as well as a difluoromethoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-chloro-3-(difluoromethoxy)-2-fluorobenzene can be synthesized through a multi-step process involving the introduction of halogen atoms and the difluoromethoxy group onto the benzene ring. One common synthetic route involves the following steps:
-
Halogenation: : Starting with a benzene derivative, bromine and chlorine atoms are introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). Chlorination can be performed using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
-
Difluoromethoxylation: : The difluoromethoxy group can be introduced using a difluoromethylating agent such as difluoromethyl ether (CF2H2O) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-chloro-3-(difluoromethoxy)-2-fluorobenzene undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
-
Oxidation Reactions: : The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
-
Reduction Reactions: : Reduction of the compound can lead to the formation of partially or fully dehalogenated products. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidized derivatives such as quinones.
Reduction Products: Dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-chloro-3-(difluoromethoxy)-2-fluorobenzene has several scientific research applications, including:
-
Medicinal Chemistry: : The compound can be used as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique halogenation pattern can enhance the biological activity and pharmacokinetic properties of drug candidates.
-
Material Science: : The compound can be utilized in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its electronic properties and structural rigidity.
-
Chemical Biology: : The compound can serve as a probe or ligand in biochemical assays and studies, helping to elucidate the function of biological targets and pathways.
-
Environmental Chemistry: : The compound can be used in studies related to environmental pollution and remediation, particularly in understanding the behavior and fate of halogenated aromatic compounds in the environment.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-chloro-3-(difluoromethoxy)-2-fluorobenzene depends on its specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-chloro-3-(difluoromethoxy)-2-fluorobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-chloro-2-fluorobenzene: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
1-Bromo-4-chloro-2,3-difluorobenzene:
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene: Contains a methoxy group instead of a difluoromethoxy group, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of halogen atoms and the difluoromethoxy group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H3BrClF3O |
|---|---|
Molekulargewicht |
275.45 g/mol |
IUPAC-Name |
1-bromo-4-chloro-3-(difluoromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C7H3BrClF3O/c8-3-1-2-4(9)6(5(3)10)13-7(11)12/h1-2,7H |
InChI-Schlüssel |
TVEMEMMUKQQAPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)OC(F)F)F)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

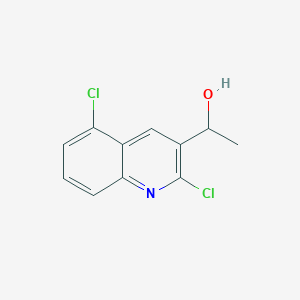
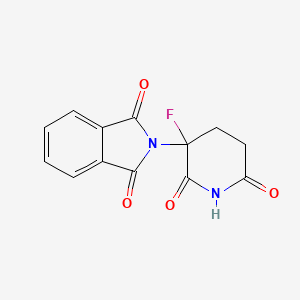
![1-{(2R)-2-[(tert-butoxycarbonyl)amino]-2-cyclohexylethanoyl}-L-proline](/img/structure/B8490154.png)
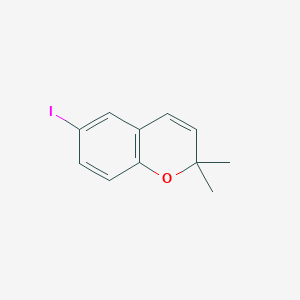

![METHYL (2R)-3-{[TERT-BUTYL(DIPHENYL)SILYL]OXY}-2-METHYLPROPANOATE](/img/structure/B8490178.png)
![N-[(Morpholin-4-yl)methyl]prop-2-enamide](/img/structure/B8490186.png)

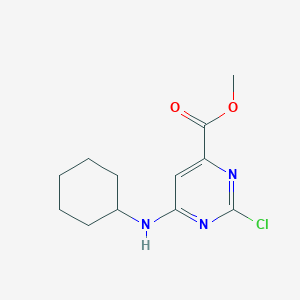
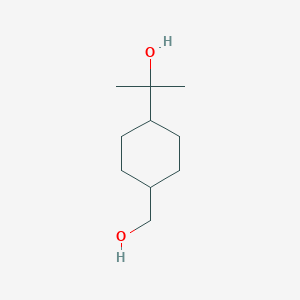
![Bis[(furan-2-yl)methyl] pentanedioate](/img/structure/B8490217.png)
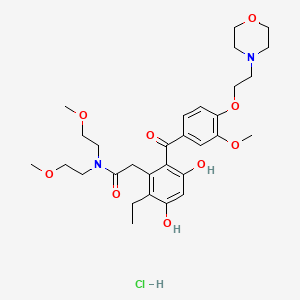
![2,4-Diethyl-4-methyl-1,5-diazaspiro[5.5]undec-1-ene](/img/structure/B8490239.png)
